molecular formula C16H13ClN2O3 B2613213 2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921838-40-6

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2613213
CAS No.: 921838-40-6
M. Wt: 316.74
InChI Key: WKEJJWHKOFBUFP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group and an oxoindolinyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, is reacted with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.

    Formation of the Oxoindolinyl Intermediate: The indole derivative is oxidized to form the 2-oxoindolinyl intermediate.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the oxoindolinyl intermediate under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-oxoindolin-3-yl)acetamide
  • 2-(4-bromophenoxy)-N-(2-oxoindolin-5-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)propionamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is unique due to the specific positioning of the chlorophenoxy and oxoindolinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEJJWHKOFBUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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